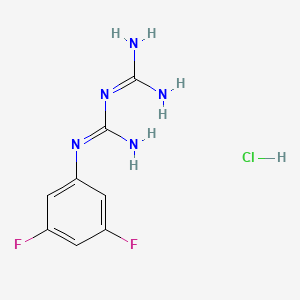

1-(3,5-Difluorophenyl)biguanide hydrochloride

Vue d'ensemble

Description

1-(3,5-Difluorophenyl)biguanide hydrochloride is a derivative of biguanide, a class of compounds known for their biological activities, including anti-diabetic, antimicrobial, and anti-inflammatory effects. Biguanides are characterized by the presence of two guanidine groups connected by a nitrogen atom. The substitution of the phenyl ring with fluorine atoms can significantly alter the chemical and pharmacological properties of these compounds .

Synthesis Analysis

The synthesis of 1-substituted biguanide derivatives, including those with fluorine substitutions, typically involves the reaction of dicyandiamide with appropriate amines or hydrazides in an acidic medium. The structures of the synthesized biguanide salts are confirmed using spectroscopic methods . Although the specific synthesis of 1-(3,5-Difluorophenyl)biguanide hydrochloride is not detailed in the provided papers, similar synthetic routes are likely applicable.

Molecular Structure Analysis

The molecular structure of biguanide derivatives is crucial for their interaction with biological targets. The presence of fluorine atoms on the phenyl ring can influence the electron distribution and the overall molecular conformation, which may affect the binding affinity and selectivity towards various receptors or enzymes .

Chemical Reactions Analysis

Biguanide derivatives can undergo various chemical reactions, including electron impact fragmentation, which has been investigated for several 1-arylbiguanides. The electron impact fragmentation patterns can provide insights into the stability and reactivity of these compounds under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of biguanide derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the phenyl ring. Fluorinated compounds, in particular, may exhibit unique properties due to the high electronegativity and small size of the fluorine atom. These properties are essential for determining the suitability of these compounds as pharmaceutical agents .

Relevant Case Studies

Several studies have explored the pharmacological effects of biguanide derivatives. For instance, the agonist pharmacology at 5-hydroxytryptamine type 3 (5-HT3) receptors has been examined, revealing that certain phenylbiguanide (PBG) derivatives, including those with chloro and fluoro substitutions, exhibit varying degrees of potency and selectivity . Additionally, the interaction of 1-(m-chlorophenyl)-biguanide with the dopamine transporter suggests that structural analogs may also affect dopaminergic neurotransmission . The general pharmacology and toxicity of N1-p-chlorophenyl-N5-isopropyl biguanide have been compared with other compounds, indicating that biguanides can have systemic effects and influence blood pressure and blood sugar levels . Furthermore, the mutagenic effects of biguanide derivatives have been investigated, highlighting the importance of structural features in determining the mutagenicity of these compounds .

Applications De Recherche Scientifique

Biguanides in Therapeutics

Biguanides, including compounds like 1-(3,5-Difluorophenyl)biguanide hydrochloride, exhibit a variety of therapeutic properties due to their structure, where two guanidine moieties form a highly conjugated system. These compounds are generally available as hydrochloride salts and are known for their diverse medicinal applications, including roles as antimalarial, antidiabetic, antiviral, anticancer, antibacterial, antifungal, anti-tubercular, antifilarial, and anti-HIV agents, among others. This broad spectrum of applications underlines the significance of biguanide derivatives in drug development and their potential in various therapeutic areas (Kathuria et al., 2021).

Epigenetic Properties

Poly(HexaMethylene Biguanide) hydrochloride (PHMB), a member of the biguanides family, has been studied for its potential epigenetic properties. This includes effects such as non-genotoxic modifications of DNA bases, DNA methylation, and cytokine production. Research involving various cell types has helped in understanding the biological activities of PHMB and its interaction with cellular mechanisms (Creppy et al., 2014).

Analytical Applications

Biguanide derivatives like 1-(3,5-Difluorophenyl)biguanide hydrochloride have also been a subject of study in analytical chemistry. For example, methods like capillary electrophoresis with contactless conductivity detection have been used for the determination of such compounds in medical formulations like eye drops. This underscores the importance of biguanides in the analytical evaluation of pharmaceutical products (Abad-Villar et al., 2006).

Synthesis and Structural Studies

The synthesis and structural characterization of biguanide derivatives, including those similar to 1-(3,5-Difluorophenyl)biguanide hydrochloride, have been crucial in understanding their chemical properties and potential applications. Studies have involved the synthesis of various 1-substituted biguanide derivatives and their evaluation for different pharmacological activities. These investigations contribute significantly to the field of medicinal chemistry, providing insights into the structure-activity relationships of these compounds (Abbas et al., 2017).

Safety And Hazards

Safety information indicates that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

1-(diaminomethylidene)-2-(3,5-difluorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N5.ClH/c9-4-1-5(10)3-6(2-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOVSHFMPMBZML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)N=C(N)N=C(N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Difluorophenyl)biguanide hydrochloride | |

CAS RN |

1030829-66-3 | |

| Record name | Imidodicarbonimidic diamide, N-(3,5-difluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1030829-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol](/img/structure/B3033406.png)

![4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol](/img/structure/B3033407.png)

![2-{[(2,5-Difluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033408.png)

![2-{[(2,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033409.png)

![4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol](/img/structure/B3033411.png)

![4-Chloro-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B3033413.png)

![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-methoxyphenol](/img/structure/B3033414.png)

![4-Chloro-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol](/img/structure/B3033415.png)

![(2E,4E)-2-cyano-5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-3-methylhexa-2,4-dienoic acid](/img/structure/B3033419.png)

![2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B3033420.png)

![5-{[(3,4-Dimethoxyphenethyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3033422.png)

![3-[(4-Aminophenyl)amino]-5-methylcyclohex-2-en-1-one](/img/structure/B3033423.png)

![4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B3033428.png)